molecular formula C19H17F2NO3 B5848927 N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5848927
M. Wt: 345.3 g/mol
InChI Key: UKTIOURCKSWSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide, commonly known as DF-MDBU, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DF-MDBU is a benzofuran derivative that belongs to the class of selective androgen receptor modulators (SARMs).

Mechanism of Action

DF-MDBU works by selectively binding to androgen receptors in the body, thereby promoting anabolic effects on muscle and bone tissue. DF-MDBU has a high affinity for androgen receptors in skeletal muscle and bone, but has minimal activity in other tissues such as the prostate gland. This selective binding profile makes DF-MDBU a promising candidate for the treatment of muscle wasting and osteoporosis.
Biochemical and Physiological Effects
DF-MDBU has been shown to increase muscle mass and strength in animal models, without causing the androgenic side effects associated with traditional anabolic steroids. DF-MDBU has also been shown to increase bone density and improve bone strength, which may be beneficial in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

DF-MDBU has several advantages over traditional anabolic steroids in lab experiments. DF-MDBU is highly selective for androgen receptors in muscle and bone tissue, which reduces the risk of androgenic side effects. Additionally, DF-MDBU has a longer half-life than traditional steroids, which allows for less frequent dosing. However, DF-MDBU is still in the early stages of development, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on DF-MDBU. One area of focus is the development of more potent and selective N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide that can be used to treat muscle wasting and other conditions associated with androgen deficiency. Another area of research is the development of N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide that can be used to treat age-related muscle loss and osteoporosis in older adults. Additionally, more research is needed to determine the long-term safety and efficacy of DF-MDBU and other N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide.

Synthesis Methods

DF-MDBU can be synthesized through a multistep process that involves the reaction of 4-difluoromethoxyphenylboronic acid with 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid. The reaction is catalyzed by palladium on carbon, and the resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield DF-MDBU.

Scientific Research Applications

DF-MDBU has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. DF-MDBU has also been investigated for its potential use as a performance-enhancing drug in sports.

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3/c1-3-12-4-9-16-15(10-12)11(2)17(25-16)18(23)22-13-5-7-14(8-6-13)24-19(20)21/h4-10,19H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIOURCKSWSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.